molecular formula C10H8BrNS B13247901 5-(4-Bromophenyl)-4-methyl-1,3-thiazole

5-(4-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B13247901
M. Wt: 254.15 g/mol
InChI Key: NKCBFKOHJGFLKY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-methyl-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a viable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazole ring .

Scientific Research Applications

5-(4-Bromophenyl)-4-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-methyl-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

NKCBFKOHJGFLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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